molecular formula C13H16O3 B2567613 4-Phenoxycyclohexanecarboxylic acid CAS No. 1400591-99-2

4-Phenoxycyclohexanecarboxylic acid

Cat. No. B2567613
Key on ui cas rn: 1400591-99-2
M. Wt: 220.268
InChI Key: MVBTXSNFQZKGKV-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

0.63 g of p-toluenesulfonyl chloride was added to a solution of 0.522 g of ethyl 4-hydroxycyclohexanecarboxylate in 5.0 ml of pyridine. The reaction was stirred at room temperature for 3 hours. The reaction mixture was concentrated in vacuo. The resulting solid was taken up in water and ethyl acetate, and the organic phase was washed three times with 2N hydrochloric acid and once with saturated NaCl solution. The organic phase was dried over sodium sulfate and concentrated in vacuo. The resulting product was employed without further purification in the next step. The resulting product (0.55 g) was dissolved in 11.2 ml of DMF, and 0.159 g of phenol and 0.549 g of cesium carbonate were added. The solution was then heated at 80° C. for 6 hours. After cooling, the mixture was concentrated in vacuo and purified by column chromatography on silica gel (eluent: ethyl acetate/n-heptane 1:1). The desired product was obtained. Molecular weight 248.32 (C15H20O3), MS: 249 (M+H+).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.522 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4](S(Cl)(=O)=O)=[CH:3][CH:2]=1.[OH:12][CH:13]1[CH2:18][CH2:17][CH:16]([C:19]([O:21]CC)=[O:20])[CH2:15][CH2:14]1>N1C=CC=CC=1>[O:12]([CH:13]1[CH2:14][CH2:15][CH:16]([C:19]([OH:21])=[O:20])[CH2:17][CH2:18]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0.522 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
ethyl acetate, and the organic phase was washed three times with 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product was employed without further purification in the next step
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product (0.55 g) was dissolved in 11.2 ml of DMF
ADDITION
Type
ADDITION
Details
0.159 g of phenol and 0.549 g of cesium carbonate were added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 80° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (eluent: ethyl acetate/n-heptane 1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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